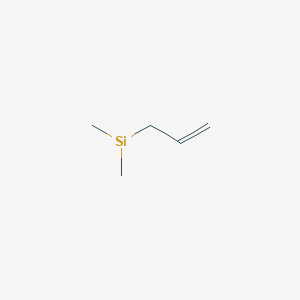

Allyldimethylsilane

Description

Significance in Contemporary Organic and Organometallic Transformations

Allyldimethylsilane serves as a key building block in modern organic and organometallic chemistry due to the unique reactivity conferred by the silicon atom. The carbon-silicon (C-Si) bond can stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation. wikipedia.org This "β-silicon effect" is fundamental to the utility of allylsilanes, rendering the γ-carbon of the allyl group nucleophilic and prone to reacting with a wide range of electrophiles. wikipedia.orgfrontiersin.org

Beyond classic carbonyl allylation, this compound participates in various other transformations:

Intramolecular Oxidative Coupling: Allyldimethylsilyl enol ethers can undergo intramolecular oxidative coupling reactions. For instance, the silyl (B83357) enol ether derived from tetralone cyclizes upon treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) to form a new carbon-carbon bond. nih.gov

Cross-Coupling Reactions: Allylsilanes are effective partners in cross-coupling reactions, serving as versatile sources of the allyl group. researchgate.net

Polymer Chemistry: The allyl group in this compound can undergo polymerization, making it a useful monomer in the synthesis of specific polymers and copolymers, including functional polycarbosilanes. ontosight.aiacs.org

Organometallic Chemistry: this compound reacts with transition metal complexes to form novel organometallic structures. For example, it undergoes stoichiometric activation with ruthenium complexes to yield compounds like [RuH₂{η⁴-HSiMe₂(CHCHMe)}(PCy₃)₂]. acs.orgescholarship.org It is also used in studies of palladium-catalyzed hydrosilylation and dehydrogenative silylation reactions. acs.org

Historical Trajectories in Allylsilane Chemistry Research

The foundation of allylsilane chemistry was laid in the mid-20th century. One of the earliest observations of the characteristic reactivity of unsaturated silanes was reported in 1948, when allyltrimethylsilane (B147118) was found to react with hydrobromic acid. wikipedia.org However, the synthetic potential of these compounds was not fully realized until the 1970s.

A pivotal moment in the history of allylsilane chemistry was the discovery of the Hosomi-Sakurai reaction in 1976. frontiersin.org This breakthrough demonstrated that allyltrialkylsilanes could act as efficient allylating agents for carbonyl compounds in the presence of a Lewis acid catalyst. frontiersin.org This discovery opened the door for the widespread use of allylsilanes as reliable reagents for carbon-carbon bond formation. frontiersin.orgresearchgate.net Early work established that the reaction was applicable to a range of aliphatic and aromatic carbonyl compounds and that the Lewis acid was essential for activating the electrophile. frontiersin.org

Subsequent research expanded on this foundation. In 1978, it was shown that fluoride (B91410) ions, such as those from tetra-n-butylammonium fluoride (TBAF), could also catalyze the reaction by forming a hypervalent silicon intermediate, which then attacks the carbonyl compound. frontiersin.org The development of methods for preparing allylsilanes, such as through Grignard reactions involving an allyl halide and a halosilane, further facilitated their adoption in synthetic chemistry. gelest.comgoogle.com These historical developments established allylsilanes as stable, storable, and less basic alternatives to other allyl-metal reagents, cementing their place in the synthetic chemist's toolkit. chemrxiv.org

Current Frontiers in this compound-Focused Investigations

Contemporary research continues to uncover new and innovative applications for this compound, pushing the boundaries of synthetic chemistry. A major area of focus is the development of novel catalytic systems and reaction pathways that leverage the compound's unique reactivity.

Photoredox Catalysis: One of the most dynamic frontiers is the use of allylsilanes in visible-light photoredox catalysis. rsc.org This mild and sustainable approach enables transformations that are often complementary to traditional methods. For example, researchers have developed a Cr/photoredox dual catalytic system for the asymmetric addition of allylsilanes to aldehydes. chemrxiv.org This method provides access to valuable homoallylic alcohols with chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction. chemrxiv.org In another advancement, photoredox catalysis has been used for the cycloaromatization of ortho-alkynylaryl vinylsilanes with arylsulfonyl azides; interestingly, when this compound was used instead of a vinylsilane, it led to an unexpected [2+2+3] coupling-cyclization, forming a novel fused silatetracyclic skeleton. nih.govresearchgate.net

Synthesis of Complex Molecules: this compound is increasingly employed as a key precursor in the total synthesis of complex natural products and their fragments. A notable strategy involves silicon-tethered ring-closing metathesis (RCM). In this approach, a novel Peterson olefination reaction is used to prepare this compound precursors, which then undergo RCM to form trisubstituted olefins. nih.govresearchgate.netacs.org This methodology has been successfully applied to the synthesis of the C16–C30 fragment of the marine natural product dolabelide C. nih.govresearchgate.net

Table 2: Selected Modern Applications of this compound

| Application Area | Reaction Type | Key Feature |

|---|---|---|

| Asymmetric Synthesis | Cr/Photoredox Dual Catalysis | Access to opposite diastereomers compared to Hosomi-Sakurai reaction. chemrxiv.org |

| Complex Molecule Synthesis | Peterson Olefination / RCM | Forms versatile this compound precursors for complex olefin synthesis. nih.govresearchgate.net |

| Heterocycle Synthesis | Photocatalyzed Cycloaromatization | [2+2+3] coupling-cyclization to form novel fused silatetracycles. nih.gov |

This table contains interactive data. Users can sort and filter the information as needed.

Advanced Materials and Polymer Science: The ability of this compound to participate in polymerization reactions continues to be explored for creating advanced materials. It is used in the synthesis of functional siloxane copolymers, where it can be introduced as an end-group, leading to telechelic-functionalized polysiloxanes. researchgate.net These functional polymers have potential applications in various fields of materials science.

These current research avenues demonstrate that this compound is far from being a simple, historical reagent. Its continued exploration in catalytic, synthetic, and materials chemistry ensures its relevance in addressing contemporary scientific challenges.

Structure

2D Structure

Properties

InChI |

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMGMUODZNQAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883921 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-30-2 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Allyldimethylsilane and Its Derivatives

Modern Approaches to Allylsilane Synthesis

Traditional methods for synthesizing allylsilanes have been augmented by modern approaches that offer improved yields, selectivity, and functional group tolerance.

The Grignard reaction remains a fundamental and widely practiced method for forming silicon-carbon bonds. In the context of allyldimethylsilane synthesis, the process typically involves the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with a suitable chlorosilane precursor like chlorodimethylsilane.

A notable improvement to the classic Grignard protocol is the in situ method, where the Grignard reagent is formed in the presence of the halosilane. gelest.com This approach is particularly advantageous when the Grignard reagent has limited stability or solubility. gelest.com A specific patented method describes contacting magnesium metal with a mixture of an allyl halide and a halosilane in diethylene glycol dibutyl ether (DEGDBE) at temperatures between 5 °C and 200 °C. google.com This procedure is reported to provide a high yield of the desired allylsilane product, which is easily recoverable, and minimizes the formation of hexadiene by-products that can arise from Wurtz-type coupling of the allyl Grignard reagent. google.comreddit.com

| Halosilane | Grignard Precursor | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Chlorodimethylsilane | Allyl Halide + Mg | Diethylene glycol dibutyl ether (DEGDBE) | High yield and easy recovery of product. google.com | google.com |

| General Halosilane | Allylmagnesium bromide | Diethyl ether or Tetrahydrofuran | In situ formation is preferred for unstable Grignards. gelest.com | gelest.com |

The Peterson olefination is a powerful reaction for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.org While not a direct route to this compound itself, this methodology has been ingeniously applied to prepare complex precursors that can be subsequently converted into this compound derivatives. researchgate.netnih.gov

A novel application of the Peterson olefination was developed for the preparation of this compound precursors as part of a silicon-tether ring-closing metathesis strategy. nih.govacs.org This approach was instrumental in synthesizing trisubstituted olefins flanked by allylic or homoallylic alcohols, structures that are otherwise difficult to access. nih.govx-mol.com The this compound precursors created via this olefination reaction are described as versatile synthetic intermediates, highlighting the strategic importance of the Peterson reaction in multi-step syntheses. researchgate.netnih.gov The reaction provides stereochemical control, as the intermediate β-hydroxysilane can be isolated, and subsequent acid- or base-induced elimination leads to different alkene isomers. organic-chemistry.org

Catalytic Synthesis Strategies

Catalytic methods offer mild, efficient, and highly selective pathways to allylsilanes, often avoiding the use of stoichiometric and highly reactive organometallic reagents.

Palladium catalysis has emerged as a premier tool for the synthesis of regio- and stereodefined allylsilanes. One highly effective method involves the palladium-catalyzed allylic silylation of allylic alcohols using disilanes as the silyl (B83357) source. organic-chemistry.org This reaction proceeds smoothly under mild and neutral conditions, obviating the need for additives or an inert atmosphere, which enhances its cost-effectiveness and environmental friendliness. organic-chemistry.org

The reaction employs catalysts such as Pd(BF₄)₂(MeCN)₄ and utilizes silyl donors like hexamethyldisilane. organic-chemistry.org A DMSO/MeOH solvent mixture is often crucial for optimal results. organic-chemistry.org This methodology is highly selective for producing linear allylsilanes with a trans double bond geometry and tolerates a wide variety of functional groups. organic-chemistry.org A related approach uses allylic phenyl ethers as electrophiles, which can react with disilanes in the presence of a palladium catalyst in an aqueous micellar medium at room temperature. nih.gov

| Substrate | Silyl Source | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Allylic Alcohol | Hexamethyldisilane | Pd(BF₄)₂(MeCN)₄ | DMSO/MeOH, rt | Linear (E)-allylsilanes | organic-chemistry.org |

| Allylic Phenyl Ether | Hexamethyldisilane | PdCl₂(DPEphos) | PTS/H₂O, rt | Allylic silanes | nih.gov |

While copper catalysis is well-known for the formation of silyl ethers (Si-O bonds) from alcohols, its role in modern organosilane synthesis extends to the formation of crucial silicon-carbon bonds. dicp.ac.cnresearchgate.net Copper-catalyzed reactions provide efficient and selective pathways to functionalized allylsilanes.

One prominent strategy is the copper-catalyzed regiodivergent hydrosilylation of substituted 1,3-dienes with hydrosilanes. organic-chemistry.org Depending on the specific copper catalytic system employed, this reaction can yield either 1,2- or 1,4-hydrosilylated products, providing a versatile approach to structurally diverse allylsilanes. organic-chemistry.org Another powerful method is the copper-catalyzed conjugate silyl addition to diendioates. rsc.org By carefully selecting the ligands for the copper catalyst, this protocol allows for regioselective 1,4- or 1,6-conjugate addition of a silyl group, affording multisubstituted functionalized allylsilanes in good yields. rsc.org These methods demonstrate the utility of copper catalysis in constructing the C-Si bond central to allylsilane structures.

Electrochemistry offers a modern, transition-metal-free strategy for the synthesis of organosilanes. organic-chemistry.org Electroreductive protocols can generate highly reactive silyl radicals from stable and readily available chlorosilane precursors through the cleavage of the strong Si-Cl bond at highly biased potentials. chemrxiv.orgnih.gov

This strategy has been successfully applied to various alkene silylation reactions, including the formation of allylsilanes. chemrxiv.orgnih.gov The proposed mechanism involves the single-electron reduction of a chlorosilane to generate a silyl radical. This radical then adds to an alkene that possesses a suitable leaving group at the allylic or homoallylic position. The resulting radical anion intermediate can then eliminate the leaving group to furnish the final allylsilane product. chemrxiv.org This electroreductive silylation has been demonstrated on a range of substrates, including allylic ethers and even allylic alcohols, showcasing its versatility for organosilane construction. chemrxiv.org

Stereoselective and Regioselective Synthetic Routes

The synthetic utility of this compound and its derivatives is profoundly dependent on the precise control of their molecular architecture. Stereoselective and regioselective synthetic methods are therefore critical, as they allow for the specific placement of the dimethylsilyl group and the controlled geometry of the carbon-carbon double bond. thieme-connect.demasterorganicchemistry.com Such control is essential for the subsequent application of these compounds in complex organic synthesis, including cross-coupling reactions and natural product synthesis. thieme-connect.deacs.org Key strategies for achieving this selectivity include catalytic hydrosilylation, multicomponent reactions, and directed functionalization.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands out as a primary method for synthesizing allylsilanes. The choice of catalyst and substrate is paramount in dictating the regio- and stereochemical outcome.

Regioselectivity: Copper-catalyzed hydrosilylation of substituted 1,3-dienes can be tuned to yield either 1,2- or 1,4-hydrosilylated products, providing a versatile route to structurally diverse allylsilanes. organic-chemistry.org For instance, using specific copper-based catalytic systems allows for regiodivergent synthesis from the same starting dienes. organic-chemistry.org Similarly, in the ruthenium-catalyzed hydrosilylation of terminal alkynes, α-vinylsilane products are formed with good regioselectivity. nih.gov Problems can arise with internal alkynes where steric differentiation is less pronounced, sometimes leading to mixtures of regioisomers. nih.gov

Stereoselectivity: Ruthenium catalysis has proven highly effective for the stereoselective hydrosilylation of both terminal and internal alkynes, proceeding through a clean trans-addition process to exclusively afford (Z)-vinylsilane isomers. nih.gov This high level of stereocontrol is robust across a wide range of substrates. nih.gov In other systems, such as the palladium-catalyzed silylation of allylic alcohols with disilanes, regio- and stereodefined allylsilanes can be synthesized under mild, neutral conditions. organic-chemistry.org

Table 1: Examples of Regio- and Stereoselective Hydrosilylation

| Substrate Type | Catalyst System | Silane (B1218182) | Key Finding | Product Type | Citation |

|---|---|---|---|---|---|

| Terminal Alkynes | [CpRu(MeCN)₃]PF₆ | Various | Good regioselectivity for α-isomer; clean trans-addition. | α-Vinylsilane | nih.gov |

| Internal Alkynes | [CpRu(MeCN)₃]PF₆ | Various | Exclusive formation of (Z)-isomer via trans-addition. | (Z)-Vinylsilane | nih.gov |

| 2-Aryl-1,3-dienes | Copper Catalyst | Diphenylsilane | Successful 1,4-hydrosilylation achieved. | Allylsilane | organic-chemistry.org |

Highly functionalized and stereodefined allylsilanes can be constructed through palladium-catalyzed multicomponent reactions. A notable example involves the three-component assembly of allenes, acyl chlorides, and a disilane (B73854) reagent (e.g., a Si-Si bimetallic reagent). organic-chemistry.org This method is highly regio- and stereoselective, producing substituted 2-acylallylmetal reagents that serve as versatile synthetic intermediates. organic-chemistry.org The reaction proceeds efficiently under phosphine-free palladium catalysis, offering a direct route to complex allylsilane structures that would be challenging to access through other means. organic-chemistry.org

For the synthesis of complex, substituted allylsilanes, multi-step strategies involving olefination and ring-closing metathesis (RCM) have been developed. A novel Peterson olefination reaction has been utilized to prepare this compound precursors, which are key intermediates in this pathway. acs.orgresearchgate.net

This approach involves a silicon-tether RCM strategy:

An allylic or homoallylic alcohol is coupled with an this compound precursor under copper catalysis to form a silyl ether. acs.org

The resulting diene undergoes RCM to form a six- or seven-membered cyclic silyl ether. acs.org

Subsequent cleavage of the silicon tether yields an acyclic, highly substituted trisubstituted olefin with a defined stereochemistry. acs.org

This methodology has been successfully applied to the synthesis of complex fragments of natural products like dolabelide C. acs.orgresearchgate.net

The dimethylsilyl group in this compound can direct the regioselectivity of subsequent chemical transformations. A clear example is the synthesis of 3-silylfluorohydrins. chemrxiv.org This two-step sequence involves:

Epoxidation of the allylsilane double bond.

Ring-opening of the resulting epoxide with an HF-Et₃N reagent. chemrxiv.org

The reaction regioselectively yields the 2-fluoro-3-silylpropan-1-ol product. chemrxiv.org This outcome is attributed to a β-silyl effect, which stabilizes a cationic intermediate and directs the fluoride (B91410) nucleophile to the carbon atom distal to the silicon. chemrxiv.org This method demonstrates how the inherent electronic properties of the allylsilane framework can be exploited to achieve high regiocontrol in the synthesis of functionalized derivatives. chemrxiv.org

Table 2: Regioselective Synthesis of 3-Silylfluorohydrins

| Starting Material | Reaction Sequence | Product | Regioselectivity | Citation |

|---|---|---|---|---|

| This compound | 1. Epoxidation (e.g., with m-CPBA) 2. Ring-opening (HF-Et₃N) | 2-Fluoro-3-(dimethylsilyl)propan-1-ol | Fluoride adds to C2, hydroxyl at C1 | chemrxiv.org |

Mechanistic Elucidation of Allyldimethylsilane Reactivity

Radical Reaction Pathways

The reactivity of allyldimethylsilane can be understood through various mechanistic routes, including those involving radical intermediates. These pathways are crucial for forming new silicon-carbon bonds.

The formation of silyl (B83357) radicals is a key initiating step in many reactions involving this compound and related organosilanes. These radicals are typically generated through two primary methods: hydrogen-atom abstraction from a hydrosilane or reductive activation of a chlorosilane. nih.gov In the context of hydrosilanes, initiators like peroxides or photoredox catalysts can abstract the hydrogen atom from the Si-H bond, yielding a nucleophilic silyl radical. nih.govmdpi.com

An alternative and increasingly important method involves the single-electron reduction of chlorosilanes. nih.gov This electroreductive approach can generate silyl radicals from readily available chlorosilane precursors. nih.govorganic-chemistry.org

Once generated, the silyl radical readily adds to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.gov This addition is a key step in radical-based hydrosilylation reactions. The process is highly regioselective, typically following an anti-Markovnikov pattern where the silicon atom attaches to the less substituted carbon of the double bond. mdpi.com The initial addition creates a carbon-centered radical intermediate, which then continues the chain reaction by abstracting a hydrogen atom from a hydrosilane molecule, thereby propagating the radical chain and forming the final product. mdpi.com

Detailed mechanistic studies of silylation reactions, particularly the electroreductive disilylation of alkenes, have revealed a complex Electrochemical-Chemical-Electrochemical-Chemical (ECEC) pathway. nih.gov This mechanism delineates the sequence of electron transfer and chemical reaction steps.

To probe the factors influencing the rate and efficiency of radical silylation, structure-activity relationship studies have been conducted. In the context of silyl radical addition to alkenes, investigations using various substituted styrenes have shown that the reaction rate is influenced by a combination of factors. nih.gov

Attempts to correlate the relative reaction rates solely with the Hammett parameter (σ), which represents the electronic effect of the substituent, or the radical stability parameter (σ*), were unsuccessful. nih.gov However, a two-parameter multi-linear regression model demonstrated that the reaction rate is dependent on both the electronic properties of the alkene and the stability of the resulting benzylic radical intermediate. nih.gov This indicates a complex interplay of electronic and steric factors governing the C-Si bond formation step.

Table 1: Factors Influencing Radical Addition Rate in Substituted Styrenes Data based on qualitative findings from mechanistic studies. nih.gov

| Parameter | Influence on Reaction Rate | Description |

| Alkene Electronic Property | Significant | The electron-donating or electron-withdrawing nature of substituents on the styrene (B11656) ring affects the alkene's reactivity toward the nucleophilic silyl radical. |

| Benzylic Radical Stability | Significant | The stability of the carbon-centered radical formed after the initial silyl radical addition influences the forward rate of the reaction. |

Transition Metal-Catalyzed Mechanistic Cycles

Transition metal catalysts provide powerful and selective pathways for the functionalization of this compound, primarily through the activation of its Si-H bond.

The activation of the Si-H bond by a transition metal center is the pivotal step in many catalytic transformations of silanes. acs.org This activation can proceed through several mechanisms, most notably oxidative addition and sigma-bond metathesis.

Oxidative Addition: This is a common pathway for late transition metals. It is generally believed to proceed via an intermediate σ-complex, where the electron density from the Si-H bond is donated to the metal center, forming a three-center, two-electron bond (M-η²-H-Si). capes.gov.brescholarship.org This initial coordination represents an early stage of Si-H bond activation. acs.org From this σ-complex, the Si-H bond can be fully cleaved, leading to the formal oxidative addition of the silane (B1218182) to the metal and forming a dihydrido silyl metal complex. acs.orgescholarship.org The process is viewed as a continuum, ranging from a weakly bound σ-complex to a fully oxidized metal center with distinct hydride and silyl ligands. escholarship.org For example, the reaction of this compound with a bis(dihydrogen)ruthenium complex, RuH₂(H₂)₂(PCy₃)₂, results in a reactive species stabilized by both Ru-(η²-H-Si) and Ru-(η²-C=C) bonds, illustrating an intermediate stage of activation. acs.org

Sigma-Bond Metathesis: This mechanism is prevalent for early transition metals (d⁰ electron count) and lanthanide complexes, which cannot readily undergo oxidative addition. libretexts.orgwikipedia.orgilpi.com The reaction involves a concerted process where a metal-ligand sigma bond is exchanged with the Si-H sigma bond through a four-centered, "kite-shaped" transition state. libretexts.orglibretexts.org A key characteristic of this pathway is that the oxidation state of the metal does not change during the reaction. wikipedia.orgilpi.com The rate of sigma-bond metathesis is often characterized by a highly negative entropy of activation, which points to a highly ordered transition state. libretexts.orgwikipedia.org

Following the initial Si-H bond activation, the catalytic cycle continues through a sequence of insertion and elimination steps to form the final product and regenerate the active catalyst. uvic.caucl.ac.uk

Insertion: In reactions involving the allyl group of this compound, a common subsequent step is the migratory insertion of the carbon-carbon double bond into a metal-hydride (M-H) or metal-silyl (M-Si) bond. escholarship.org This step forms a new carbon-metal bond and is crucial for building the carbon skeleton of the product. The regiochemistry of this insertion step often dictates the final product structure. ucl.ac.uk

Elimination: The final step in many catalytic cycles is reductive elimination. uvic.ca In this process, two ligands on the metal center (e.g., an alkyl group and a silyl group) couple and are eliminated from the metal's coordination sphere to form the final organosilane product. This step reduces the oxidation state of the metal, regenerating the catalytically active species, which can then enter another cycle. The sequence of oxidative addition, insertion, and reductive elimination constitutes the fundamental steps in many transition metal-catalyzed reactions of this compound. escholarship.orguvic.ca

Carbocationic Intermediates and Allyl Transfer Mechanisms

The reactivity of this compound in electrophilic substitutions is fundamentally governed by the formation of stabilized carbocationic intermediates. The carbon-silicon (C-Si) bond is highly electron-releasing and capable of stabilizing a positive charge at the β-position through a phenomenon known as hyperconjugation, often referred to as the β-silicon effect. wikipedia.org This electronic property dictates the regioselectivity of electrophilic attack, which occurs at the terminal carbon (the γ-position) of the allyl group, leading to the formation of a carbocation on the carbon atom β to the silicon. wikipedia.org

The prevailing mechanism for an allyl transfer reaction begins with the electrophilic attack on the π-bond of the alkene. This step is typically the rate-determining step and results in the formation of the β-silyl carbocation. This intermediate is significantly stabilized by the adjacent silyl group, which lowers the activation energy for its formation compared to a non-silylated analogue. open.ac.uk The stabilization is so effective that it allows for the formation of what would otherwise be a less favorable primary carbocation. open.ac.uk

Lewis acids are frequently employed to activate the electrophile, enhancing its reactivity towards the allylsilane. wikipedia.org For instance, the treatment of an aldehyde with this compound in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) results in an efficient allyl transfer to the carbonyl carbon, yielding a homoallylic alcohol. soton.ac.uk

Table 1: Lewis Acid-Mediated Allyl Transfer from this compound soton.ac.uk

| Electrophile/Substrate | Lewis Acid | Product | Yield (%) |

| Benzaldehyde | BF₃·(AcOH)₂ | 1-phenylbut-3-en-1-ol | 42 |

| Benzaldehyde | BF₃·Et₂O | 1-phenylbut-3-en-1-ol | 41 |

This table illustrates the allyl transfer reaction from this compound to benzaldehyde, facilitated by different Lewis acids.

Other metal electrophiles also react with allylsilanes to generate synthetically useful products. Reactions with thallium tris(trifluoroacetate) can form electrophilic allylthallium(II) compounds, and palladation provides a route to π-allylpalladium complexes. wikipedia.org In a specific case involving a cobalt-alkyne complex of an this compound derivative, treatment with tetrafluoroboric acid (HBF₄) initially generates a cobalt-stabilized carbocation, which then undergoes a fluoride-promoted allyl migration. acs.org

Rearrangement and Isomerization Pathways

This compound and its derivatives can undergo several rearrangement and isomerization reactions, often catalyzed by transition metals or promoted by acidic conditions. A common pathway is the migration of the double bond from the terminal (allyl) position to an internal (propenyl) position, converting the allylsilane into a vinylsilane. acs.org

This isomerization can be a significant side reaction or a desired transformation depending on the reaction conditions. For example, the ruthenium complex RuH₂(H₂)₂(PCy₃)₂ reacts with this compound (which is technically an allyldimethylhydrosilane in this specific study) to produce a reactive intermediate that catalyzes the redistribution of the silane and its isomerization. acs.org The isomerization of allylsilanes to the thermodynamically more stable vinylsilanes can also be facilitated by other ruthenium complexes. researchgate.net

Deuterium labeling studies in palladium-catalyzed reactions have shown that intermediate palladium(II) alkyl complexes can isomerize through a sequence of β-hydride eliminations and subsequent reinsertions of the olefin before the final product is formed. acs.org This mechanistic pathway allows for the scrambling of substituents and changes in the double bond position.

In addition to double-bond migration, other rearrangement pathways are possible, particularly when highly reactive intermediates like carbocations are formed. Under certain conditions, instead of simple allyl transfer, the intermediate carbocation can undergo fragmentation. For example, upon treatment with HBF₄, an iron-cobalt cluster containing an allyldimethylsilyl moiety was observed to lose propene, indicating a fragmentation pathway following cation formation. acs.org There is also evidence for rearrangements involving cyclic siliconium ion intermediates, where the silicon atom provides anchimeric assistance to form a bridged, three-membered ring, which can then be opened by a nucleophile at different positions, leading to rearranged products. open.ac.uk

Table 2: Examples of Rearrangement and Isomerization of this compound Derivatives

| Starting Material Type | Catalyst/Reagent | Pathway | Product Type | Ref. |

| This compound Derivative | RuH₂(H₂)₂(PCy₃)₂ | Isomerization | Vinylsilane | acs.org |

| This compound Derivative | Ruthenium complexes | Double-bond migration | Vinylsilane | researchgate.net |

| Fe-Co Cluster with Allyldimethylsilyl group | HBF₄ | Cation formation followed by fragmentation | Fluorosilane cluster + Propene | acs.org |

| Dideuterio-β-hydroxysilane | PBr₃ | Anchimeric assistance | Rearranged bromide | open.ac.uk |

This table summarizes various rearrangement and isomerization reactions involving allylsilane systems under different catalytic or reactive conditions.

Advanced Catalytic Applications of Allyldimethylsilane

Hydrosilylation and Dehydrogenative Silylation Processes

The reaction of allyldimethylsilane in the presence of transition metal catalysts can proceed through two primary competing pathways: hydrosilylation and dehydrogenative silylation. rsc.org The outcome is highly dependent on the catalyst system and reaction conditions employed. nih.gov Dehydrogenative silylation results in the formation of vinylsilanes, which are valuable building blocks in organic synthesis, while hydrosilylation leads to saturated alkylsilanes. rsc.orgmdpi.com

Ruthenium complexes have been shown to be effective catalysts for these transformations. For instance, the bis(dihydrogen)ruthenium complex RuH2(H2)2(PCy3)2 reacts with this compound to form a reactive intermediate, [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2], which is stabilized by the coordination of the vinylsilane ligand. acs.org This complex can then catalyze the dehydrogenative silylation of this compound itself. acs.org The competition between hydrosilylation and dehydrogenative silylation is a critical aspect of these reactions, with factors like ethylene (B1197577) pressure and chloro substituents on the silane (B1218182) influencing the selectivity. rsc.org Cobalt complexes containing pyridine (B92270) di-imine ligands have also been explored as efficient catalysts for both dehydrogenative silylation and hydrosilylation. nih.gov These catalytic systems highlight the dual reactivity of this compound, serving as both a substrate and a precursor to catalytically active species.

Cross-Coupling Reactions Utilizing this compound

This compound is a key participant in various carbon-carbon bond-forming cross-coupling reactions, offering a stable, less toxic alternative to other organometallic reagents.

Palladium-Catalyzed Cross-Couplings (e.g., Hiyama-type couplings)

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org this compound can serve as the organosilane partner in this reaction. A crucial step in the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which generates a pentacoordinate silicon intermediate that is more reactive toward transmetalation with the palladium center. wikipedia.orgorganic-chemistry.orgnih.gov

The catalytic cycle generally involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the activated this compound, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.orgmdpi.com This methodology has been successfully applied to the coupling of various aryl and heteroaryl chlorides with organosilanes. nih.govarkat-usa.org The use of specific ligands, such as XPhos, can be critical for achieving high yields in these transformations. nih.gov

Regioselective and Stereoselective Allylindation of Alkynes

A notable application of this compound is in the regio- and stereoselective allylindation of alkynes, a process mediated by indium(III) bromide (InBr3). This reaction achieves the anti-allylindation of various alkynes, leading to the formation of 1,4-dienylindium intermediates. mdpi.comresearchgate.netnih.gov These intermediates are versatile and can be subsequently trapped with electrophiles, such as iodine, to produce 1-iodo-1,4-dienes stereoselectively. mdpi.comresearchgate.net

The proposed mechanism involves the coordination of the alkyne to InBr3, which activates it towards nucleophilic attack by the allylic silane from the opposite face, ensuring anti-addition. mdpi.com The resulting 1,4-dienylindium species can also participate in one-pot palladium-catalyzed cross-coupling reactions with aryl halides to furnish 1-aryl-1,4-dienes. mdpi.comnih.gov The reaction demonstrates broad applicability with various terminal and internal alkynes.

| Alkyne Substrate | Product Yield (%) |

|---|---|

| 1-Decyne | 89 |

| Phenylacetylene | 94 |

| 1-Hexyne | 93 |

| Trimethylsilylacetylene | 91 |

| 4-Methyl-1-pentyne | 85 |

Enantioselective Transformations

The silicon moiety of this compound can be strategically incorporated into substrates to direct powerful enantioselective reactions.

Chiral Catalyst-Mediated Conjugate Additions to Silyl (B83357) Imides

An elegant example of enantioselective catalysis involves the use of α,β-unsaturated β-silyl imides where the silyl group is allyldimethylsilyl. acs.org Research has shown that a chiral (salen)Al µ-oxo dimer complex can catalyze the highly enantioselective conjugate addition of carbon-based nucleophiles, such as nitriles, to these specialized substrates. acs.orgresearchgate.net

The this compound-substituted imide was identified as an optimal substrate, undergoing these addition reactions in high yields and with excellent enantiomeric excess. acs.org The resulting silicon-containing products are valuable chiral building blocks. This methodology was successfully applied to the enantioselective total synthesis of the potent proteasome inhibitor (+)-lactacystin, demonstrating the synthetic utility of the products derived from this transformation. acs.org

Ring-Closing and Cross Metathesis Strategies with Silicon Tethers

This compound derivatives are instrumental in silicon-tethered metathesis strategies, which facilitate the synthesis of sterically hindered or challenging olefins that are difficult to obtain through conventional metathesis reactions. medwinpublishers.com In this approach, two fragments that are to be joined via metathesis are temporarily linked by a silicon-containing tether derived from an this compound precursor.

This intramolecular strategy, known as ring-closing metathesis (RCM), is often more efficient than its intermolecular counterpart (cross-metathesis) for constructing hindered systems like trisubstituted olefins. mdpi.com The silicon tether directs the metathesis catalyst to the desired location, promoting the ring-closing event. mdpi.com Following the successful RCM reaction, the silicon tether can be cleaved to release the desired product. This strategy has been applied to the synthesis of complex natural product fragments. researchgate.net A variety of ruthenium-based catalysts, including Grubbs and Hoveyda-Grubbs catalysts, are employed for the key metathesis step. uwindsor.caufpi.brdrughunter.com

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Grubbs 2nd Gen. | CH₂Cl₂ | 43 |

| Grubbs 2nd Gen. | 1,2-DCE | 57 |

| Grubbs 2nd Gen. | Toluene | 63 |

| Hoveyda-Grubbs 2nd Gen. | Toluene | 76 |

| Zhan-1B | Toluene | 46 |

| Nitro-Grela | Toluene | 79 |

| Umicore M71-SIPr | Toluene | 74 |

| Umicore M73-SIMes | Toluene | 81 |

Silicon-Tethered Olefin Metathesis for Complex Molecule Synthesis

Silicon-tethered ring-closing metathesis (RCM) is a powerful strategy for the stereoselective synthesis of complex organic molecules, particularly for constructing sterically hindered or medium-sized ring systems that are challenging to access through conventional intermolecular reactions. acs.orgresearchgate.netacs.orgnih.gov This intramolecular approach leverages a temporary silicon tether to bring two olefinic partners into proximity, facilitating the RCM reaction. nih.gov this compound is a key precursor in this methodology, serving as a versatile handle to install one of the necessary olefinic groups. acs.orgresearchgate.netrsc.org

The general strategy involves the coupling of an this compound derivative with a second molecule containing an olefin, such as an allylic or homoallylic alcohol, to form a diene precursor linked by a silyl ether. acs.orgacs.org This substrate then undergoes an intramolecular RCM reaction, typically catalyzed by a ruthenium complex like the Grubbs catalyst, to form a cyclic silyl ether. acs.orgacs.org The final step involves the cleavage of the silicon tether, which can be achieved under various conditions to release the desired, often stereochemically defined, acyclic product. acs.orgacs.orgrsc.org

A notable application of this method is the efficient and diastereoselective synthesis of trisubstituted olefins flanked by allylic or homoallylic alcohols. acs.orgresearchgate.net Researchers have successfully applied this strategy to the synthesis of the C16–C30 fragment of dolabelide C, a complex natural product. acs.orgresearchgate.netacs.orgx-mol.com In this work, various allyldimethylsilanes were first prepared via a novel Peterson olefination. acs.orgresearchgate.net These were then coupled with an allylic alcohol under dehydrogenative conditions to form the silyl ether RCM precursors. acs.org The subsequent RCM and tether cleavage steps provided the complex olefin fragment in good yield. acs.orgresearchgate.netacs.org

The table below summarizes key findings from the synthesis of trisubstituted olefins using this this compound-based RCM strategy.

| Step | Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Silyl Ether Formation | This compound derivative + Allylic alcohol | Copper catalyst | Acyclic silyl ether (RCM precursor) | Good yields | acs.org |

| Ring-Closing Metathesis | Acyclic silyl ether | Grubbs 2 catalyst (5-10 mol%) | Cyclic silyl ether | Moderate to excellent yields | acs.org |

| Two-Step Tether Cleavage | Cyclic silyl ether | 1. Methyllithium 2. TBAF | Desired trisubstituted olefin | 79% (for two steps) | acs.orgacs.org |

This interactive table summarizes the multi-step silicon-tethered RCM process.

Surface Functionalization and Grafting Protocols

This compound is utilized in surface functionalization and grafting protocols to chemically modify the surfaces of various materials, such as silica (B1680970). acs.orguni-saarland.de These modifications can alter surface properties like hydrophobicity or provide reactive handles for subsequent transformations. researchgate.netmdpi.com The dual functionality of this compound—a reactive Si-H or Si-alkoxy group for surface attachment and an allyl group for further chemistry—makes it a valuable molecule for creating tailored surface chemistries. acs.org

One advanced protocol involves the metal-free, catalytic grafting of hydrosilanes onto silica surfaces. acs.org Research has demonstrated a highly efficient and rapid surface functionalization method using B(C₆F₅)₃ as a catalyst for the dehydrogenative coupling of hydrosilanes with surface silanol (B1196071) (Si-OH) groups. acs.org In this context, this compound was used as a model compound to showcase the mildness and selectivity of the catalytic process. acs.org The reaction proceeds quickly at room temperature, and crucially, preserves the integrity of the delicate allyl functional group. acs.org This is a significant advantage over uncatalyzed thermal methods, which require higher temperatures and can lead to undesired reactions of the allyl group with the silica surface. acs.org

The table below compares the catalytic and non-catalytic grafting of this compound onto a silica surface.

| Method | Catalyst | Temperature | Reaction Time | Outcome | Reference |

| Catalytic Grafting | 1 mol% B(C₆F₅)₃ | Room Temperature | < 5 minutes | Grafting occurs via Si-H activation, preserving the allyl group. | acs.org |

| Thermal Reaction | None | 60 °C | 48 hours | Reaction of the allyl group with the surface occurs, yielding a Si-H terminated surface. | acs.org |

This interactive table highlights the differences between catalytic and thermal surface functionalization with this compound.

Furthermore, this compound serves as a monomer in "grafting-from" polymerization techniques to create dense polymer brushes on nanoparticle surfaces. osti.govamazonaws.com For instance, in the synthesis of preceramic polycarbosilane-grafted nanoparticles, this compound undergoes platinum-catalyzed hydrosilylation polymerization that is initiated from the surface of silica nanoparticles. amazonaws.com This process yields nanoparticles with a dense polymer corona, creating free-flowing hairy nanoparticle liquids that can be converted to ceramics. osti.govamazonaws.com

Photoredox Catalysis with Allylsilanes

Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, offering mild and sustainable pathways to generate reactive radical intermediates. researchgate.netrsc.orgethz.ch Allylsilanes, including this compound, have been established as exceptionally versatile reagents within this field. researchgate.netrsc.org Under photocatalytic conditions, the Si-C bond of an allylsilane can undergo fragmentation to generate a valuable allyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

A significant application is the photoredox-catalyzed trifluoromethylation of allylsilanes. beilstein-journals.orgacs.org This reaction provides access to allylic trifluoromethylated products, which are important motifs in medicinal and materials chemistry. beilstein-journals.org In a typical system, a photocatalyst, such as [Ru(bpy)₃]Cl₂, is excited by visible light and initiates a single-electron transfer process with a CF₃ source like Togni's reagent. acs.org The resulting trifluoromethyl radical adds to the allylsilane. A key aspect of this transformation is the role of the silyl group, which directs the regioselectivity of the reaction to afford branched allylic CF₃ products that are not accessible using other catalytic methods like those based on copper(I). beilstein-journals.orgacs.org

The table below outlines the key components and outcomes of this photoredox-catalyzed reaction.

| Substrate | Catalyst | CF₃ Source | Key Outcome | Reference |

| Allylsilane | [Ru(bpy)₃]Cl₂ | Togni or Umemoto reagent | Regioselective formation of branched allylic CF₃ products. Silyl group directs regioselectivity. | beilstein-journals.orgacs.org |

This interactive table details the components for the photoredox trifluoromethylation of allylsilanes.

Beyond single-catalyst systems, allylsilanes are employed in dual-catalytic approaches that merge photoredox catalysis with other catalytic manifolds. For example, a combination of a photocatalyst and a chromium catalyst enables the asymmetric addition of allylsilanes to aldehydes. researchgate.netchemrxiv.org This dual catalytic system provides valuable homoallylic alcohols with chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction, showcasing how photocatalytic activation of allylsilanes can unlock novel and complementary reactivity pathways. researchgate.netchemrxiv.org

Polymer Science and Advanced Materials Engineering with Allyldimethylsilane

Polymerization Dynamics of Allyldimethylsilane

The polymerization behavior of this compound is complex, encompassing both self-polymerization and copolymerization with other monomers. The specific pathway and resulting polymer structure are highly dependent on the chosen catalytic system and reaction conditions.

Homopolymerization and Cyclization Behavior

The homopolymerization of this compound has been a subject of study, revealing a propensity for both linear polymer formation and cyclization. researchgate.netacs.org Early research investigated the polymerization of organosilanes containing both vinyl and hydrogen groups attached to the same silicon atom, using platinum on carbon as a catalyst. researchgate.net These reactions yielded not only polymeric products but also cyclic compounds, highlighting the competitive nature of intramolecular cyclization versus intermolecular polymerization. researchgate.netacs.org The specific conditions of the polymerization, such as catalyst and monomer concentration, can influence the ratio of linear polymer to cyclic byproducts.

Copolymerization with Olefins using Ziegler-Natta and ATRP Systems

This compound can be effectively copolymerized with olefins like propylene (B89431) using heterogeneous Ziegler-Natta catalysts. researchgate.netresearchgate.net These catalyst systems, typically composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are fundamental in producing polyolefins with high linearity and stereoselectivity. libretexts.orgminia.edu.egwikipedia.org

In a specific application, this compound (ADMS) was copolymerized with propylene using a conventional MgCl₂-supported Ziegler-Natta catalyst. researchgate.netresearchgate.net The resulting propylene-allyldimethylsilane copolymer (PP-co-ADMS) incorporates the silane (B1218182) functionality into the polyolefin backbone. researchgate.net

This functionalized copolymer can then serve as a macroinitiator for subsequent polymerizations. For instance, the Si-Cl bonds, created by chlorinating the copolymer, can initiate the Atom Transfer Radical Polymerization (ATRP) of other monomers like methyl methacrylate (B99206) (MMA). researchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with low dispersity. nih.govcmu.edu This two-step process, combining Ziegler-Natta and ATRP systems, enables the creation of graft copolymers, such as polypropylene-graft-poly(methyl methacrylate) (PP-g-PMMA), where the this compound unit acts as the crucial link between the two distinct polymer types. researchgate.net

Design and Synthesis of Functional Silicon-Containing Polymers

The unique reactivity of this compound makes it a key ingredient in the design of sophisticated silicon-containing polymers. It is particularly valuable for introducing specific functionalities, creating controlled architectures, and developing materials for high-technology applications.

Telechelic Vinyl/Allyl Functional Siloxane Copolymers

Telechelic polymers, which have reactive functional groups at their chain ends, are essential for creating cross-linked networks like silicone elastomers. rsc.org this compound is used as an end-capping agent to introduce reactive allyl groups onto polysiloxane chains. rsc.orgresearchgate.net

A robust method for synthesizing these materials is the borane-catalyzed polycondensation of hydrosilanes and alkoxysilanes, a process also known as the Piers-Rubinsztajn reaction. rsc.orgresearchgate.net In a typical synthesis, hydride-terminated dimethylsiloxane prepolymers are reacted with a functional dimethoxysilane (B13764172) (like 3-chloropropylmethyldimethoxysilane) to form a methoxy-terminated copolymer. rsc.org This intermediate is then reacted with this compound to replace the terminal methoxy (B1213986) groups with allyl groups, yielding a telechelic, functional siloxane copolymer. rsc.orgresearchgate.net This process allows for precise control over the molecular weight and the spatial distribution of functional groups along the polymer backbone. rsc.orgrsc.org

The final copolymers can have weight-average molecular weights (Mw) ranging from approximately 13,000 to over 70,000 g/mol . researchgate.netrsc.org The successful end-capping with this compound is confirmed by spectroscopic methods and size exclusion chromatography (SEC), which show no significant alteration of the copolymer's molecular weight after the end-group transformation. rsc.org

| Copolymer ID | Precursor | End-Capping Agent | Weight-Average Molecular Weight (Mw, g/mol) | Dispersity (Đ) | Source |

|---|---|---|---|---|---|

| 2b-1 | Methoxy-terminated poly((chloropropyl)methylsiloxane-co-dimethylsiloxane) | This compound | 22,100 | 3.36 | rsc.orgresearchgate.net |

| 2b-2 | Methoxy-terminated poly((chloropropyl)methylsiloxane-co-dimethylsiloxane) | This compound | 40,200 | 3.62 | rsc.orgresearchgate.net |

Structured Silicones via Piers-Rubinsztajn Reaction

The Piers-Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is an exceptionally rapid and efficient method for forming siloxane (Si-O-Si) bonds. rsc.orgrsc.org It involves the reaction between a hydrosilane (Si-H) and an alkoxysilane (Si-OR), producing an alkane as the only byproduct. rsc.orgmdpi.com This reaction's mild conditions (room temperature) and tolerance for certain functional groups make it ideal for synthesizing precisely structured silicones where traditional acid- or base-catalyzed methods would fail. rsc.orgmcmaster.ca

This compound can be incorporated into these structured polymers, for example, as an end-capping agent after the main polymer backbone is formed. rsc.orgrsc.org The synthesis of functional copolymers via the Piers-Rubinsztajn reaction allows for the creation of materials with programmable spatial distributions of pendant groups. researchgate.netcore.ac.uk The reaction is tolerant of allyl groups, meaning no unintended side reactions, such as hydrosilylation, occur between the end-groups and the silane species in the polymer backbone under the catalytic conditions. rsc.orgrsc.org This enables the production of well-defined, functional telechelic polymers with high yields (>95%). rsc.org

| Reactant 1 | Reactant 2 | End-Capping Agent | Catalyst | Key Feature | Source |

|---|---|---|---|---|---|

| Hydride-terminated dimethylsiloxane | 3-chloropropylmethyldimethoxysilane | This compound | B(C₆F₅)₃ | Forms allyl-terminated copolymers with pendant chloro groups. rsc.orgresearchgate.net | rsc.orgresearchgate.netrsc.org |

Organosilane Incorporation for Single-Molecule Silicon Wires

In the field of molecular electronics, which aims to use individual molecules as electronic components, organosilanes are of significant interest. rsc.orgliverpool.ac.uk The incorporation of silicon into π-conjugated organic molecules creates materials with unique electronic and photophysical properties. rsc.org this compound is identified as a valuable monomer for synthesizing organosilanes that could be used in the preparation of single-molecule silicon wires. nih.govresearchgate.netchemrxiv.org

Research has demonstrated that an electroreductive approach can activate strong Si-Cl bonds to generate silyl (B83357) radicals, which can then react with alkenes. nih.govchemrxiv.org This method has been used to synthesize various organosilanes, including products derived from this compound. nih.govresearchgate.net The resulting molecules, which can contain disilane (B73854) groups adjacent to an alkene, show potential for use as parallel single-molecule silicon wires, a key component for future materials and electronic applications. nih.govresearchgate.net The desirable properties of these π-conjugated organosilanes stem from the orbital interactions between the π-conjugated system and the σ-conjugated silane fragments. rsc.org

Precursors for Ceramic Materials and Advanced Composites

This compound has emerged as a significant precursor and model compound in the field of polymer-derived ceramics (PDCs). The PDC process is an advanced manufacturing technique that uses specialized silicon-containing polymers (preceramic polymers) to produce ceramic materials with complex shapes and tailored properties. mdpi.comwikipedia.orgencyclopedia.pub These polymers, upon heat treatment (pyrolysis) in an inert atmosphere, transform into amorphous or nanocrystalline ceramic materials, most commonly silicon carbide (SiC), silicon nitride (Si₃N₄), or silicon oxycarbide (SiOC). wikipedia.orgencyclopedia.pub

Research has highlighted the utility of this compound in the synthesis of advanced ceramic materials, particularly silicon carbide. It can serve as a chemical vapor deposition (CVD) precursor for creating thin films of SiC. starfiresystems.com Furthermore, it has been instrumental as a model compound for understanding complex polymerization and modification reactions. A notable example is in the development of boron-modified silicon carbide. acs.org In one study, researchers synthesized a new poly(borocarbosilane) polymer by reacting allylhydridopolycarbosilane (AHPCS) with 9-borabicyclo[3.3.1]nonane (9-BBN). acs.org To understand the primary reaction mechanism—the hydroboration of the polymer's allyl groups—the study utilized the reaction of 9-BBN with this compound as a model. The results confirmed that an anti-Markovnikov hydroboration reaction occurred, which was crucial for designing the new polymer precursor. acs.org

The resulting AHPCS-9-BBN polymer proved to be a superior single-source precursor for producing dense, high-yield silicon carbide ceramics upon pyrolysis at 1600 °C. acs.org The modification with boron, guided by the model reaction with this compound, led to polymers with different solution properties and higher ceramic yields compared to the parent AHPCS polymer. acs.org This demonstrates the role of this compound in facilitating the rational design of preceramic polymers for high-performance composites.

Table 1: Properties of 9-BBN-Modified Allylhydridopolycarbosilane (AHPCS-9-BBN) Precursor

| Property | AHPCS (Parent Polymer) | AHPCS-9-BBN (Modified Polymer) | Research Finding |

| Synthesis Method | - | Reaction of AHPCS with 9-BBN | The modification involves the hydroboration of the polymer's allyl groups. acs.org |

| Molecular Weight | Lower | Higher | Molecular weight increases with greater incorporation of boron. acs.org |

| Intrinsic Viscosity | Higher | Lower | Intrinsic viscosity decreases as the degree of boron modification increases. acs.org |

| Processibility | Good | Good | The modified polymer maintains thermal stability similar to the parent AHPCS, ensuring it can be processed for matrix material applications. acs.org |

| Ceramic Char Yield (at 1600 °C) | Lower | Higher | Bulk pyrolysis of AHPCS-9-BBN polymers produces SiCB ceramic chars with boron contents ranging from 0.1 to 0.8%. acs.org |

Development of Novel Resist Materials

In the realm of microelectronics and nanofabrication, this compound is identified as a component in the development of novel resist materials. Resists are electron-sensitive films used in lithographic processes to draw custom patterns on a substrate. wikipedia.org In a typical photolithography process, a resist is coated onto a substrate and selectively exposed to a light source, such as a KrF excimer laser, which changes the solubility of the exposed areas. google.com This allows for the creation of intricate patterns that are subsequently transferred to the substrate material, often through etching. wikipedia.org

This compound has been cited in patents for negative photoresist compositions. google.comgoogle.com In a negative resist, the regions exposed to radiation become cross-linked and less soluble in the developer solvent, meaning the unexposed regions are washed away, leaving the patterned structure. allresist.comallresist.com Patents describe photoresist compositions for KrF laser applications where this compound is listed as a potential substituent group (R) within the chemical structure of the primary polymer. google.com The inclusion of such organosilicon moieties can influence the resist's properties, including its transparency, resolution, and etch resistance, which are critical for fabricating high-density semiconductor devices. google.com

Beyond photolithography, this compound has applications in other advanced patterning techniques. Research has noted its use in creating dry-development resists through plasma polymerization. azmax.co.jp This process avoids wet chemical developers, offering potential advantages in certain fabrication workflows. Furthermore, its relevance extends to electron beam lithography (EBL), a high-resolution technique that uses a focused beam of electrons to pattern the resist. wikipedia.orgnih.gov The chemical structure of the resist is fundamental to its performance in EBL, and the incorporation of silicon-containing groups like this compound can enhance properties such as etch resistance, which is crucial for transferring the nanoscale patterns to the underlying substrate. azmax.co.jp

Table 2: Representative Components of a Negative Photoresist Composition

| Component Category | Example Compound/Material | Role in the Composition |

| Base Polymer | Polymers with specific repeating units (e.g., derived from hydroxystyrene) functionalized with various groups. | Forms the primary structure of the resist film. The functional groups determine solubility and cross-linking behavior. google.com |

| Functional Group (Substituent) | This compound , Methyl, Ethyl, Acryloyl, Acetophenyl, Anthracene | Attached to the base polymer to modify its chemical and physical properties, such as sensitivity to radiation and development characteristics. google.com |

| Photoacid Generator (PAG) | Onium salts (e.g., sulfonium (B1226848) or iodonium (B1229267) salts) | Generates a strong acid upon exposure to radiation, which catalyzes the cross-linking reaction in the exposed areas of the negative resist. |

| Solvent | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA), Ethyl lactate | Dissolves the solid components to create a liquid solution that can be uniformly spin-coated onto a substrate. |

| Additive/Cross-linker | Amino compounds, Melamine-based cross-linkers | Can be added to control the diffusion of the generated acid or to enhance the cross-linking density and thermal stability of the patterned resist. |

Organometallic Chemistry of Allyldimethylsilane and Its Complexes

Synthesis and Characterization of Transition Metal-Allyldimethylsilane Complexes

The synthesis of transition metal complexes incorporating allyldimethylsilane often proceeds through the reaction of the silane (B1218182) with highly reactive, coordinatively unsaturated metal precursors. A key example is the synthesis of a ruthenium complex where this compound coordinates to the metal center in a unique fashion.

The reaction of the bis(dihydrogen)ruthenium complex, RuH2(H2)2(PCy3)2, with this compound results in the formation of the complex [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. researcher.life In this reaction, the this compound displaces the dihydrogen ligands to coordinate to the ruthenium center. The resulting product is a highly reactive species. researcher.life Characterization reveals that the ligand is not coordinated simply through the allyl group or the silyl (B83357) group alone. Instead, it adopts an η4-coordination mode, stabilized by simultaneous interaction of the ruthenium center with the Si-H bond (an η2-H-Si interaction) and the C=C bond (an η2-C=C interaction). researcher.life This type of chelation highlights the bifunctional nature of this compound.

The synthesis of such complexes is typically carried out under inert atmospheres due to the reactivity of the metal precursors and the final products. Characterization relies on a combination of spectroscopic techniques to elucidate the novel bonding arrangement.

Metal-Ligand Cooperation in Si-H Activation

Metal-ligand cooperation (MLC) describes a scenario where both the metal center and a coordinated ligand are actively involved in a chemical bond activation process. researchgate.netrsc.org The activation of the Si-H bond of this compound by transition metals can be viewed through the lens of MLC, where the silane itself acts as the reactive ligand substrate.

In the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2], the activation of the Si-H bond does not proceed through a formal oxidative addition that would change the metal's oxidation state from Ru(II) to Ru(IV). Instead, the Si-H bond is cleaved heterolytically across the polar metal-ligand framework, or it remains intact but coordinated to the metal center as an η2-silane ligand. researchgate.netcapes.gov.br This interaction involves the donation of electron density from the Si-H σ-bond to a vacant metal d-orbital, and back-donation from a filled metal orbital into the Si-H σ* antibonding orbital. This weakens the Si-H bond and increases its reactivity without a formal change in the metal's oxidation state. capes.gov.br

Silyl Hydride and Silene Ligands in Catalytic Cycles

The activation of this compound at a metal center generates intermediates that are key to catalytic cycles, such as hydrosilylation and dehydrogenative silylation. researcher.lifenih.gov The primary intermediates formed are silyl hydride and, in some cases, silene complexes.

A metal silyl hydride complex features distinct bonds from the metal to both a silicon atom and a hydride ligand. These can be formed via the oxidative addition of the Si-H bond to the metal center. wikipedia.org However, in many cases, particularly with ruthenium, the intermediate is better described as a σ-silane or η2-silane complex, where the Si-H bond is coordinated side-on to the metal. researcher.liferesearchgate.net The complex [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2] is a prime example of such a σ-silane complex, which can be considered a snapshot of the initial step in a catalytic cycle. researcher.life This complex is catalytically active for the dehydrogenative silylation of this compound itself. researcher.life

Silene ligands (R2Si=CR2) are silicon analogues of alkenes and can be stabilized by coordination to a transition metal. acs.orgnih.gov The formation of a silene ligand from this compound in a catalytic cycle would likely proceed through β-hydride elimination from a silyl-alkyl intermediate, although this is less commonly observed than pathways involving reductive elimination. The potential for this compound to form either silyl hydride or silene-type intermediates makes it a versatile reagent in organometallic catalysis.

A general catalytic cycle for hydrosilylation, known as the Chalk-Harrod mechanism, involves:

Oxidative addition of the Si-H bond to the metal center to form a silyl hydride intermediate.

Coordination of an unsaturated substrate (like the allyl group of another this compound molecule).

Insertion of the alkene into either the M-H or M-Si bond.

Reductive elimination to release the product and regenerate the catalyst.

The unique structure of the [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2] complex suggests a variation of this mechanism where the "substrate" is pre-coordinated.

Spectroscopic and Structural Elucidation of Organometallic Species

The characterization of organometallic complexes of this compound relies heavily on spectroscopic methods and single-crystal X-ray diffraction to determine their precise structures and bonding. researcher.lifecapes.gov.bracs.org

NMR Spectroscopy is a powerful tool for identifying η2-H-Si coordination. The coordination of the Si-H bond to the metal results in a significant decrease in the one-bond silicon-hydrogen coupling constant (¹J(Si,H)). For instance, in free silanes, this value is typically around 180-200 Hz, whereas in η2-silane complexes, it can be reduced to 30-80 Hz. wikipedia.org The hydride ligands on the metal also show characteristic chemical shifts and couplings to other nuclei like phosphorus.

Infrared (IR) Spectroscopy provides evidence for the M-H and Si-H bonds. The ν(Si-H) stretching frequency is typically lowered upon coordination to a metal center compared to the free ligand. Hydride ligands (M-H) have characteristic stretches in the 1700-2200 cm⁻¹ region.

X-ray Diffraction provides definitive structural information. For η2-silane complexes, neutron diffraction is often preferred to accurately locate the hydrogen atom, but X-ray crystallography reveals key bond distances and angles. The Si-H bond is typically elongated in the complex compared to the free silane. wikipedia.org For example, the X-ray structure of a related complex, RuH2(η2-H2)(η2-H-SiPh3)(PCy3)2, shows the coordination of both H-H and Si-H bonds. researchgate.net While a specific crystal structure for the this compound complex [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2] is not detailed in the search results, its structural parameters can be inferred from similar, well-characterized complexes.

Table 1: Representative Spectroscopic Data for Metal-Silane Complexes

| Parameter | Free Silane (Typical) | η²-Silane Complex (Typical) | Note |

|---|---|---|---|

¹J(Si,H) (NMR) |

~180-200 Hz | 30-80 Hz | Significant reduction upon coordination. wikipedia.org |

ν(Si-H) (IR) |

~2100-2200 cm⁻¹ | Lowered | Weakening of the Si-H bond. |

δ ¹H (Hydride) |

N/A | -5 to -25 ppm | Shielded protons in the metallic environment. |

Table 2: Representative Structural Data for Metal-Silane Complexes

| Bond / Angle | Typical Distance / Angle | Note |

|---|---|---|

| d(Si-H) in η²-complex | ~1.55 - 1.80 Å | Elongated compared to free silane (~1.48 Å). wikipedia.org |

| d(M-Si) | ~2.3 - 2.5 Å | Reflects a direct metal-silicon interaction. |

| d(M-H) in η²-complex | ~1.6 - 1.8 Å | Distance between metal and the coordinated H atom. |

Computational and Theoretical Investigations of Allyldimethylsilane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a vital tool in chemistry for predicting molecular properties and reaction dynamics. wikipedia.org By calculating the electron density of a system, DFT can provide detailed information on reaction pathways, transition states, and activation energies, offering insights that are often difficult to obtain through experimentation alone. numberanalytics.com

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for a detailed energetic and kinetic analysis of plausible pathways. mdpi.com This involves identifying intermediates and transition states and calculating their relative energies to determine the most favorable reaction route.

A key reaction involving allyldimethylsilane is its surface functionalization of materials like silica (B1680970). acs.org DFT can model the interaction between the silane (B1218182) and the silica surface. For instance, in the absence of a catalyst, this compound reacts with silica at elevated temperatures (e.g., 60°C), where the allyl group interacts with surface silanol (B1196071) groups. acs.org In contrast, a different pathway is observed in catalyzed reactions where the Si-H bond is activated. acs.org

Another area of investigation is the electroreductive silylation of alkenes, where this compound can be used to create products that serve as monomers for silicon-containing polymers. nih.gov DFT calculations, in conjunction with electroanalytical experiments, have been crucial in supporting the proposed silyl (B83357) radical pathway and providing deeper insights into the reaction mechanism. nih.gov

Theoretical studies can generate data on the thermodynamics and kinetics of such processes. mdpi.com Key parameters obtained from these analyses are summarized in the table below.

| Parameter | Description | Relevance to this compound Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of reactions, such as Si-H activation or surface grafting. Lower Ea indicates a faster reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction pathway is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the maximum reversible work a system can perform. | Determines the spontaneity of a reaction pathway under constant temperature and pressure. A negative ΔG indicates a spontaneous process. |

| Transition State (TS) Geometry | The specific molecular arrangement at the highest point of the energy barrier between reactants and products. | Provides a snapshot of the bond-breaking and bond-forming processes central to the reaction mechanism. |

This table illustrates the typical energetic and kinetic parameters derived from DFT calculations to analyze reaction pathways.

DFT is instrumental in elucidating the mechanisms of catalytic reactions by modeling the interactions between the substrate, catalyst, and any intermediates. numberanalytics.comnih.gov This approach allows researchers to understand how a catalyst lowers the activation energy of a reaction.

A significant application is the B(C₆F₅)₃-catalyzed grafting of hydrosilanes onto silica surfaces, for which this compound has been used as a model compound. acs.org The proposed catalytic cycle involves the activation of the Si–H bond by the Lewis acidic borane (B79455) catalyst. acs.org DFT modeling can confirm this role, showing that coordination of the catalyst to the hydride ([Si---H---B(C₆F₅)₃]) decreases the electron density at the silicon center, making it highly susceptible to nucleophilic attack by the surface silanol groups of silica. acs.org

Similarly, the catalytic activation of this compound is observed in reactions with transition metal complexes. The bis(dihydrogen)ruthenium complex, RuH₂(H₂)₂(PCy₃)₂, catalyzes the dehydrogenative silylation of this compound. acs.org DFT studies on analogous systems help to detail the steps of such catalytic cycles, which typically involve:

Oxidative Addition : The catalyst activates the Si-H bond of this compound, breaking the bond and forming new bonds between the metal center and the H and Si fragments. DFT calculations on similar systems show this step leads to the formation of η¹ or η³-allyl nickel complexes. nih.gov

Migratory Insertion/Carbonylation : A substrate molecule (e.g., an alkene or carbon monoxide) inserts into the metal-silicon or metal-hydride bond. In the carbonylation of allyl halides, computation shows this step occurs more readily on η¹-allyl intermediates. nih.gov

Reductive Elimination : The final product is formed and released from the metal center, regenerating the catalyst for the next cycle. nih.gov

Computational models provide the free energy profiles for these cycles, identifying the rate-determining step and offering a quantitative understanding of the catalyst's efficiency.

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its structural properties. medcraveonline.comwikipedia.org The fundamental principle is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity or other effects. wikipedia.org The process involves building a statistical correlation between calculated molecular descriptors (representing structural features) and an experimentally measured activity. jocpr.com

The development and validation of a QSAR model follow several key steps:

Data Set Compilation : A set of compounds with known activities (e.g., toxicity, therapeutic effect) is gathered. This set is typically divided into a training set for model development and a test set for validation. medcraveonline.commdpi.com

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) parameters.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating a subset of descriptors to the activity. nih.govmdpi.com

Validation : The model's robustness and predictive power are rigorously tested. Internal validation (e.g., cross-validation) assesses the stability of the model, while external validation uses the test set to measure its ability to predict the activity of new, unseen compounds. jocpr.commdpi.com

While specific QSAR studies focusing solely on this compound are not prominent, it could be included in larger datasets of organosilanes for predicting properties like acute toxicity (LD₅₀). nih.gov An illustrative QSAR data table for a series of silanes is presented below.

| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Si-H Bond Energy (Descriptor 3) | Experimental Activity (e.g., LD₅₀ in mg/kg) |

| This compound | 100.24 | 2.15 | 377 kJ/mol | Value to be predicted or measured |

| Trimethylsilane | 74.20 | 1.70 | 384 kJ/mol | 5500 |

| Triethylsilane | 116.28 | 3.10 | 372 kJ/mol | 1860 |